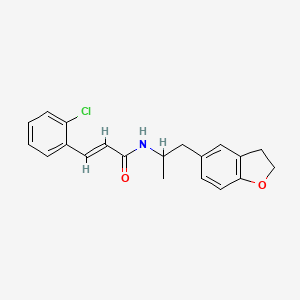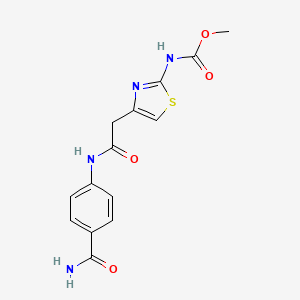
Methyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. Carbamates are widely used in agriculture as pesticides and also have applications in medicine .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was characterized by IR, 1H-NMR, 13C-NMR, mass spectral data and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, a similar compound, tert-Butyl N-(4-aminobutyl)carbamate, has a boiling point of 292.9±23.0 °C, a density of 0.984 g/mL at 20 °C, and is soluble in chloroform, DMSO, and methanol .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to the chemical structure , demonstrated significant antitumor and antifilarial activities. This compound was notably active against L1210 leukemic cells and exhibited in vivo antifilarial activity against Acanthocheilonema viteae in jirds. The primary mechanism of its cytotoxic activity appears to be mitotic blocking, highlighting its potential as an antitumor agent (Kumar et al., 1993).
Antimicrobial Activity
- New derivatives of 1, 3, 4-thiadiazole, which share a structural motif with the compound , were designed and synthesized with the anticipation of antimicrobial activities. These compounds were tested for antibacterial and antifungal properties, underscoring the potential of thiazole derivatives in developing new antimicrobial agents (Ameen & Qasir, 2017).
Synthetic Methods and Chemical Transformations
- The synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate, a structurally related compound, was explored as part of a study on antihypertensive agents. This work illustrates the versatility of thiazole derivatives in synthesizing compounds with potential biological activities, providing insights into the synthetic accessibility of similar compounds (Abdel-Wahab et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-17-10(7-23-13)6-11(19)16-9-4-2-8(3-5-9)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,16,19)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPHCTYGNNGENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)
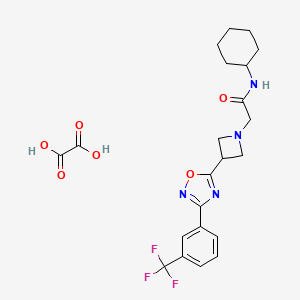
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)
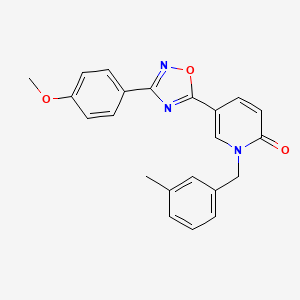
![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)
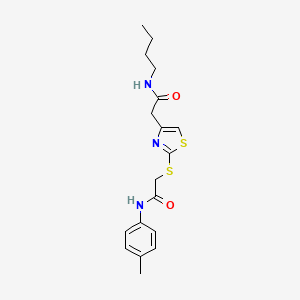
![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)
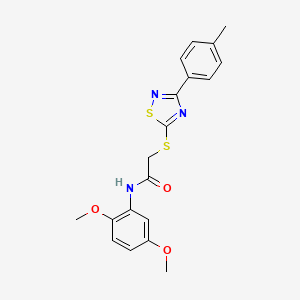
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)
